molecular formula C3H5BrMg B13397510 magnesium;prop-1-ene;bromide

magnesium;prop-1-ene;bromide

Cat. No.: B13397510
M. Wt: 145.28 g/mol
InChI Key: WQMNNHNWITXOAH-UHFFFAOYSA-M
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Description

Magnesium;prop-1-ene;bromide, also known as isopropenylmagnesium bromide, is an organometallic compound with the molecular formula C₃H₅BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its high reactivity and utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;prop-1-ene;bromide is synthesized through the reaction of magnesium metal with prop-1-ene bromide in an anhydrous ether solvent such as THF. The reaction is highly exothermic and requires careful control of temperature and exclusion of moisture to prevent unwanted side reactions . The general reaction is as follows:

C3H5Br+MgC3H5MgBr\text{C}_3\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_3\text{H}_5\text{MgBr} C3​H5​Br+Mg→C3​H5​MgBr

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain anhydrous conditions. The process typically includes the activation of magnesium using iodine or 1,2-dibromoethane to initiate the reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-1-ene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether .

Major Products Formed

Scientific Research Applications

Magnesium;prop-1-ene;bromide is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of magnesium;prop-1-ene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium Bromide (CH₃MgBr)
  • Phenylmagnesium Bromide (C₆H₅MgBr)
  • Ethylmagnesium Bromide (C₂H₅MgBr)

Uniqueness

Magnesium;prop-1-ene;bromide is unique due to its ability to form highly reactive intermediates that can participate in a wide range of organic transformations. Its structure allows for the formation of both primary and secondary alcohols, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

magnesium;prop-1-ene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMNNHNWITXOAH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=[CH-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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